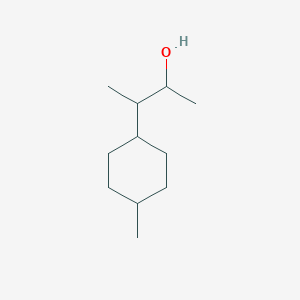
3-(4-Methylcyclohexyl)butan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methylcyclohexyl)butan-2-ol is an organic compound with the molecular formula C11H22O It is a secondary alcohol characterized by a cyclohexane ring substituted with a methyl group and a butanol chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylcyclohexyl)butan-2-ol can be achieved through several methods. One common approach involves the hydroboration-oxidation of 3-methylbut-1-ene. This method follows Anti-Markovnikov’s addition, where borane (BH3) is added to the double bond, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) .
Industrial Production Methods
In industrial settings, the production of this compound may involve the catalytic hydrogenation of corresponding ketones or aldehydes. This process typically uses metal catalysts such as palladium or platinum under high pressure and temperature conditions to achieve the desired alcohol.
化学反応の分析
Types of Reactions
3-(4-Methylcyclohexyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into corresponding alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and H2SO4.
Reduction: LiAlH4, NaBH4.
Substitution: SOCl2, PBr3.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides.
科学的研究の応用
3-(4-Methylcyclohexyl)butan-2-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
作用機序
The mechanism of action of 3-(4-Methylcyclohexyl)butan-2-ol involves its interaction with specific molecular targets and pathways. As a secondary alcohol, it can undergo protonation and deprotonation, leading to the formation of carbocations. These carbocations can participate in various reactions, such as dehydration to form alkenes or substitution to form alkyl halides .
類似化合物との比較
Similar Compounds
- 3-Methyl-4-cyclohexyl-2-butanol
- Cyclohexaneethanol, α,β,4-trimethyl
Uniqueness
3-(4-Methylcyclohexyl)butan-2-ol is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and applications in various fields .
特性
分子式 |
C11H22O |
|---|---|
分子量 |
170.29 g/mol |
IUPAC名 |
3-(4-methylcyclohexyl)butan-2-ol |
InChI |
InChI=1S/C11H22O/c1-8-4-6-11(7-5-8)9(2)10(3)12/h8-12H,4-7H2,1-3H3 |
InChIキー |
SCGODHIADJGHRD-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(CC1)C(C)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



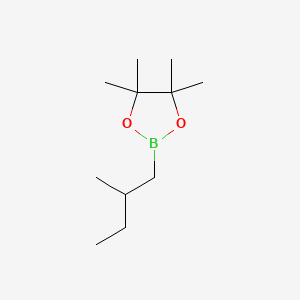
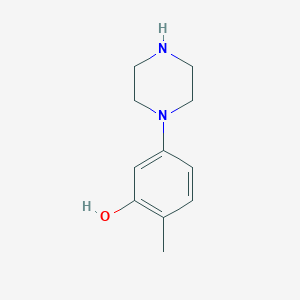
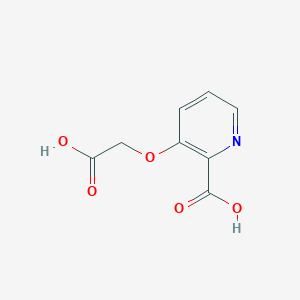


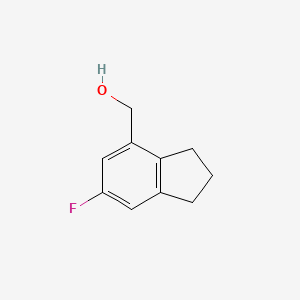


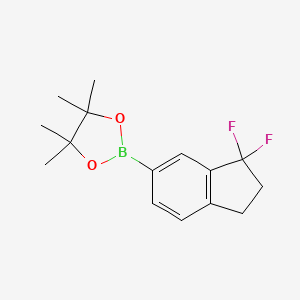
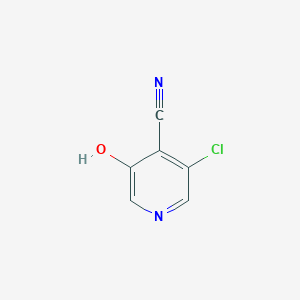
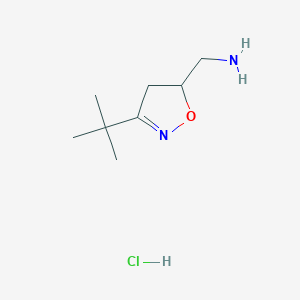
![2-[(3,4-Difluorophenoxy)methyl]-1,3-thiazole-4-carboxylicacid](/img/structure/B13612381.png)

